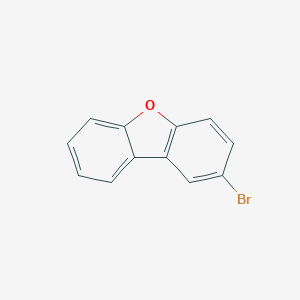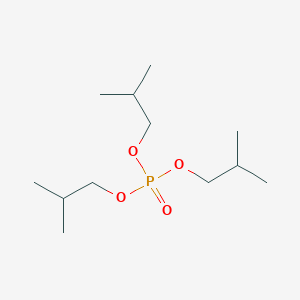
3-(4-Chlorobenzenesulfonyl)butyric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chlorobenzenesulfonyl)butyric acid is a chemical compound of interest in various fields due to its unique chemical structure and properties. It finds applications in the synthesis of nonlinear optical materials and as a precursor in various chemical reactions.
Synthesis Analysis
The synthesis of similar compounds, such as 4-[4-(4-dimethylamino-phenyl) buta-1,3-dienyl]-1-methyl pyridinium p-chlorobenzenesulfonate, involves the formation of extended π-conjugation systems. These synthesis processes often include nucleation, solubility studies, and characterization techniques like CHN, NMR, and XRD (Sundaram et al., 2018).
Molecular Structure Analysis
The molecular structure of related compounds, such as sterically congested imidazolidinones, has been characterized using single-crystal X-ray diffraction. This method helps determine the spatial arrangement of atoms and the overall geometry of the molecule, providing insight into its molecular interactions and properties (Alswaidan et al., 2014).
Chemical Reactions and Properties
In the context of similar chemicals, the reactivity is often studied through the synthesis of complexes, such as with iron(III) metallacrowns. These reactions typically involve the formation of chelates and can provide valuable insights into the reactivity and binding properties of the compound (Jin et al., 2012).
Physical Properties Analysis
The physical properties of related chemical structures are characterized using techniques like thermal, linear, and nonlinear optical analysis. These studies can reveal properties such as crystal growth, thermal stability, and optical behavior, which are essential for practical applications (Antony et al., 2019).
Scientific Research Applications
Biosynthesis and Bioproduction
3-(4-Chlorobenzenesulfonyl)butyric acid, as part of the broader category of butyric acids, has significant implications in the realm of biosynthesis and bioproduction. Research indicates its potential in the bioproduction of butyric acid through large-scale fermentation, showcasing a more economical and efficient approach compared to petrochemical synthesis. Clostridium tyrobutyricum is particularly highlighted for its role in converting hexose and pentose into butyric acid, paving the way for the use of genetic modifications and bioreactor enhancements to increase production levels. These advancements in bioproduction are not only cost-effective but also environmentally friendly, making them a promising alternative to traditional methods (Huang et al., 2018).
Butyric Acid: Production and Applications
The significance of butyric acid in industries such as food, pharmaceuticals, animal feed supplements, and cosmetics is well documented. Its production has been traditionally based on chemosynthesis using petroleum-derived feedstocks. However, there's a growing shift towards fermentative production from renewable feedstocks, aligning with the demand for natural ingredients and green products. Various strategies, including strain engineering and innovative fermentation processes, are explored to enhance microbial butyric acid production, aiming for higher yield, purity, and productivity (Jiang et al., 2018).
Advances in Butyric Acid Production by Microbial Fermentation
Microbial fermentation emerges as a viable alternative for butyric acid production, offering an environmentally friendly bioprocessing method. However, traditional fermentative approaches are not as economically competitive due to low titer, productivity, and high production costs. Advanced strategies encompassing both bioprocess techniques and metabolic engineering are developed to enhance butyric acid production. These strategies involve the utilization of alternative inexpensive feedstocks and various process improvements to boost production and productivity (Luo et al., 2018).
Nonlinear Optical Applications
3-(4-Chlorobenzenesulfonyl)butyric acid is also involved in the synthesis of complex molecules with potential applications in nonlinear optics. For instance, a new chromophore synthesized using 3-(4-Chlorobenzenesulfonyl)butyric acid demonstrated promising characteristics for nonlinear optical applications. The compound, synthesized and characterized through various techniques, showed significant second harmonic generation efficiency, highlighting its potential in advanced optical technologies (Sundaram et al., 2018).
Safety and Hazards
The safety information available indicates that 3-(4-Chlorobenzenesulfonyl)butyric acid can cause severe skin burns and eye damage . It’s classified as Eye Damage 1 under the GHS classification . The storage class code is 6.1C, which means it’s combustible, acute toxic Cat.3, and a toxic compound which can cause chronic effects .
properties
IUPAC Name |
3-(4-chlorophenyl)sulfonylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO4S/c1-7(6-10(12)13)16(14,15)9-4-2-8(11)3-5-9/h2-5,7H,6H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUIQANQRDIHLU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)S(=O)(=O)C1=CC=C(C=C1)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372292 |
Source


|
| Record name | 3-(4-Chlorobenzene-1-sulfonyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.71 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Chlorobenzenesulfonyl)butyric acid | |
CAS RN |
175205-43-3 |
Source


|
| Record name | 3-[(4-Chlorophenyl)sulfonyl]butanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=175205-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Chlorobenzene-1-sulfonyl)butanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














